2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine .Scientific Research Applications
Corrosion Inhibition
A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including compounds structurally related to the query chemical, has shown their potential as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies in both acidic and oil medium, highlighting their relevance in materials science and engineering for protecting metals against corrosion (Yıldırım & Cetin, 2008).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, which shares a thematic chemical resemblance, revealed that some of these compounds exhibited significant biological activities. This study underscores the potential therapeutic applications of structurally similar acetamides in developing new antimicrobial and anticancer agents (Hamama et al., 2013).
Optical and Photonic Applications
The nonlinear optical properties of organic crystals, including those structurally akin to the query compound, were investigated, suggesting their utility in optical and photonic devices. These findings point to the role such compounds could play in the development of optical switches, modulators, and for energy applications, emphasizing the intersection of chemistry with material science and optical engineering (Castro et al., 2017).
Mechanism of Action
Target of Action
This compound is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their potential biological activities . .
Mode of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may interact with its targets through similar mechanisms
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may exhibit similar biological activities . .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-14-4-2-1-3-11(14)9-15(20)18-12-6-8-19-13(10-12)5-7-17-19/h1-8,10H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCYWMWTGQBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC3=CC=NN3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.